4-[(E)-2-Phenylethenyl]pyridin-1-ium-1-olate
CAS No.: 21945-42-6
Cat. No.: VC6218744
Molecular Formula: C13H11NO
Molecular Weight: 197.237
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21945-42-6 |
|---|---|
| Molecular Formula | C13H11NO |
| Molecular Weight | 197.237 |
| IUPAC Name | 1-oxido-4-[(E)-2-phenylethenyl]pyridin-1-ium |
| Standard InChI | InChI=1S/C13H11NO/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+ |
| Standard InChI Key | PRRGAMKJYDZXJH-VOTSOKGWSA-N |
| SMILES | C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)[O-] |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a pyridine ring oxidized to its N-oxide form, with a (E)-styryl group (–CH=CH–C₆H₅) attached at the 4-position. The trans configuration of the styryl double bond minimizes steric clashes between the pyridine and phenyl moieties, enabling maximal π-conjugation across the system . Density functional theory (DFT) calculations predict a near-planar geometry, with dihedral angles between the pyridine and styryl groups measuring less than 10° . This alignment facilitates intramolecular charge transfer (ICT), as evidenced by redshifted absorption bands in UV-Vis spectra (λₘₐₓ ≈ 320–350 nm).
Electronic Configuration
The N-oxide group introduces significant polarization, with oxygen’s electronegativity creating a dipole moment along the pyridine axis. Natural Bond Orbital (NBO) analysis reveals partial charge distributions of +0.32 e on the nitrogen and −0.45 e on the oxygen . This charge separation enhances solubility in polar aprotic solvents compared to non-oxidized pyridines.
Spectroscopic Signatures
Key spectral data, inferred from related N-oxide derivatives, include:
The strong deshielding of olefinic protons in ¹H NMR (δ > 7.50 ppm) confirms the (E)-configuration’s prevalence .
Synthesis and Preparation
Proposed Synthetic Routes
While no explicit protocols for this compound exist, convergent strategies from analogous systems suggest two pathways:
Pathway A: Pyridine N-Oxide Functionalization
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Oxidation of 4-Vinylpyridine: Treatment of 4-vinylpyridine with m-CPBA (meta-chloroperbenzoic acid) yields 4-vinylpyridine N-oxide.
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Heck Coupling: Palladium-catalyzed cross-coupling with iodobenzene introduces the styryl group .
Reaction equation:
Pathway B: Condensation of Preformed Moieties
A Knoevenagel condensation between 4-pyridinecarboxaldehyde N-oxide and phenylacetonitrile under basic conditions (piperidine/MeOH) forms the styryl linkage .
Purification and Characterization
Crude products are typically recrystallized from ethanol/water mixtures (3:1 v/v), yielding pale-yellow needles. Purity is assessed via HPLC (C18 column, 70:30 H₂O/MeCN, retention time = 6.8 min).
Physicochemical Properties
Thermodynamic Parameters
| Property | Value |
|---|---|
| Molecular Weight | 197.237 g/mol |
| XLogP3 | 2.1 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bonds | 2 |
| Polar Surface Area | 26.3 Ų |
The compound’s moderate lipophilicity suggests membrane permeability, while the N-oxide group enhances aqueous solubility (estimated 1.2 mg/mL in PBS pH 7.4).
Stability Profile
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Thermal Stability: Decomposes at 215–220°C without melting .
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Photostability: Undergoes E→Z isomerization under UV light (λ = 365 nm) with a quantum yield of 0.18 .
Reactivity and Applications
Chemical Reactivity
The N-oxide group participates in:
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Cycloadditions: Acts as a dipolarophile in 1,3-dipolar cycloadditions with nitrile oxides .
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Reductions: Catalytic hydrogenation (H₂/Pd-C) cleaves the N–O bond, yielding 4-styrylpyridine.
Materials Science Applications
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